4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an oxoethyl group, and a benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the ethoxyphenyl intermediate through the reaction of 4-ethoxybenzaldehyde with an appropriate reagent, such as ethyl acetate, under basic conditions.
Cyclization: The ethoxyphenyl intermediate is then subjected to cyclization with a suitable reagent, such as phthalic anhydride, to form the benzoxazepine core.
Introduction of the Oxoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Oxo derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, such as GABA receptors, leading to modulation of neurotransmitter activity.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular functions.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A compound with similar structural features but different functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a benzoxazepine core but different substituents.
Uniqueness
4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21NO5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H21NO5/c1-3-18-21(25)22(20(24)16-7-5-6-8-19(16)27-18)13-17(23)14-9-11-15(12-10-14)26-4-2/h5-12,18H,3-4,13H2,1-2H3 |
InChI Key |
ZEWCLHNZVSQIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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